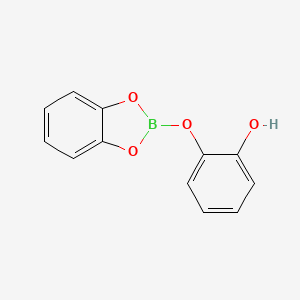
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is an organic compound with the molecular formula C12H9BO4 It is a derivative of phenol, where the hydroxyl group is substituted with a 1,3,2-benzodioxaborol-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- typically involves the reaction of phenol with a boronic acid derivative. One common method is the reaction of phenol with 2-bromobenzodioxaborole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like sodium dichromate or potassium permanganate are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the benzodioxaborole group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.
Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Resorcinol: A dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Uniqueness
Phenol, 2-(1,3,2-benzodioxaborol-2-yloxy)- is unique due to the presence of the benzodioxaborole group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional phenols or dihydroxybenzenes may not be suitable.
Properties
CAS No. |
93131-95-4 |
|---|---|
Molecular Formula |
C12H9BO4 |
Molecular Weight |
228.01 g/mol |
IUPAC Name |
2-(1,3,2-benzodioxaborol-2-yloxy)phenol |
InChI |
InChI=1S/C12H9BO4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8,14H |
InChI Key |
UYCAKLDGWUEYQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















